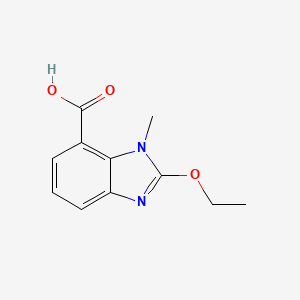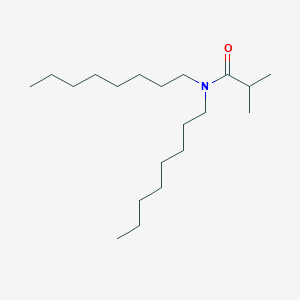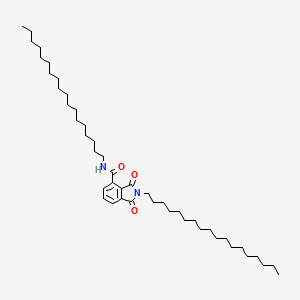
N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide typically involves the reaction of isoindole derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines .
Scientific Research Applications
N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,2-Dioctadecyl-1,3-dioxoisoindole-4-carboxamide
- 1H-Isoindole-4-carboxamide, 2,3-dihydro-N,2-dioctadecyl-1,3-dioxo
Uniqueness
N,2-Dioctadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chains contribute to its hydrophobic nature, making it suitable for applications in lipid-based systems and materials .
Properties
CAS No. |
144298-94-2 |
|---|---|
Molecular Formula |
C45H78N2O3 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
N,2-dioctadecyl-1,3-dioxoisoindole-4-carboxamide |
InChI |
InChI=1S/C45H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-43(48)40-36-35-37-41-42(40)45(50)47(44(41)49)39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37H,3-34,38-39H2,1-2H3,(H,46,48) |
InChI Key |
MMWZTYGAXSHANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC2=C1C(=O)N(C2=O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


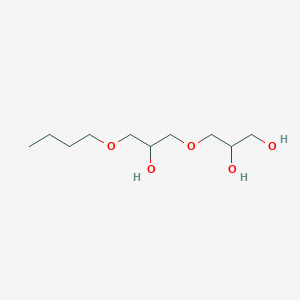
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
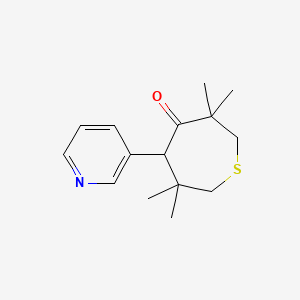
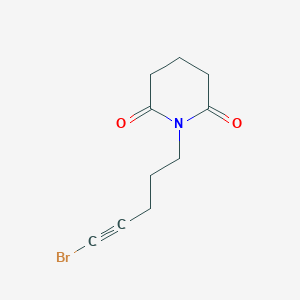
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
